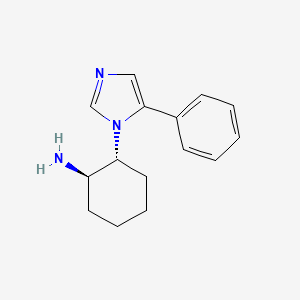
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine: is a chiral compound featuring a cyclohexane ring substituted with an imidazole ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Cyclohexane Derivative Preparation: The cyclohexane derivative can be prepared through various methods, including hydrogenation of aromatic compounds or cyclization reactions.
Coupling Reaction: The final step involves coupling the imidazole ring with the cyclohexane derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of palladium or other transition metal catalysts.
Solvents: Selection of appropriate solvents such as dimethylformamide or toluene.
Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rate and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of imidazole derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
(1S,2S)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine: The enantiomer of the compound, which may have different biological activity.
2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanone: A ketone derivative with different reactivity and applications.
2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanol: An alcohol derivative with distinct chemical properties.
Uniqueness
- The (1R,2R) configuration provides specific stereochemical properties that can influence its interaction with biological targets.
- The presence of both the imidazole and phenyl groups offers unique reactivity and potential for diverse applications.
特性
CAS番号 |
873112-31-3 |
|---|---|
分子式 |
C15H19N3 |
分子量 |
241.33 g/mol |
IUPAC名 |
(1R,2R)-2-(5-phenylimidazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H19N3/c16-13-8-4-5-9-14(13)18-11-17-10-15(18)12-6-2-1-3-7-12/h1-3,6-7,10-11,13-14H,4-5,8-9,16H2/t13-,14-/m1/s1 |
InChIキー |
BMBVRMLBEDEYAU-ZIAGYGMSSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)N)N2C=NC=C2C3=CC=CC=C3 |
正規SMILES |
C1CCC(C(C1)N)N2C=NC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


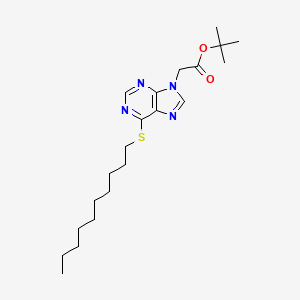
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
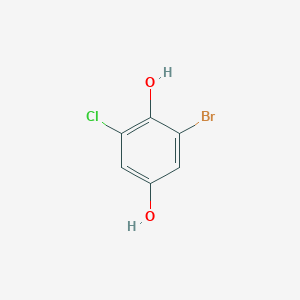
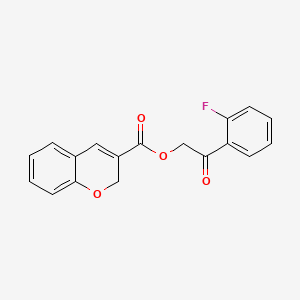

![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
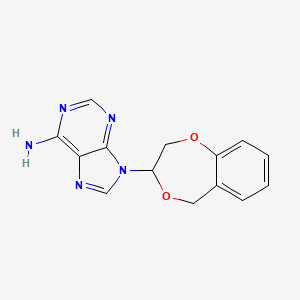
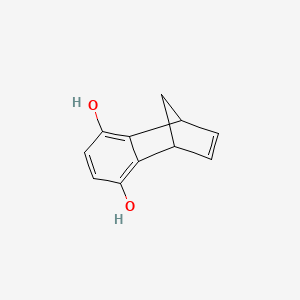

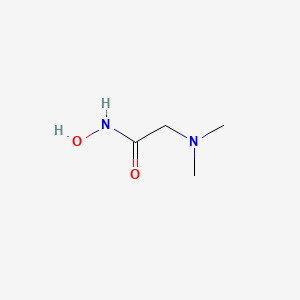
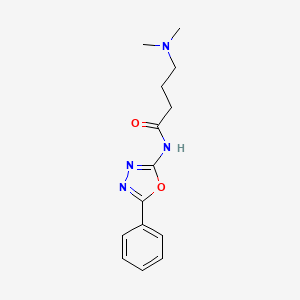
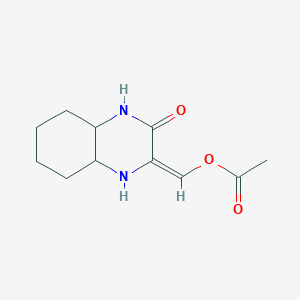
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)

